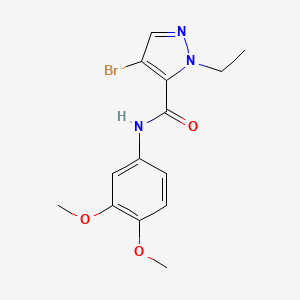![molecular formula C20H25NO2 B6061248 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as MCC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MCC is a yellow crystalline powder that is soluble in organic solvents and has a melting point of around 140°C.
作用机制
The mechanism of action of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the development of various diseases, including cancer and neurodegenerative diseases. By inhibiting the production of ROS, this compound may have a protective effect against these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Additionally, this compound is relatively stable and has a long shelf life, which makes it a convenient reagent to work with. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
合成方法
The synthesis of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be achieved through several methods, including the reaction of 2,5-cyclohexanedione with 4-methylcyclohexylamine in the presence of a catalyst. Another method involves the reaction of 2,5-cyclohexanedione with 4-methylcyclohexylamine in the presence of a reducing agent. This compound can also be synthesized through the reaction of 2,5-cyclohexanedione with 4-methylcyclohexylamine under reflux conditions.
科学研究应用
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been studied extensively in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics, where it is used as a donor-acceptor material for organic solar cells. This compound has also been studied for its potential use as an antitumor agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
3-hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-7-9-17(10-8-14)21-13-18-19(22)11-16(12-20(18)23)15-5-3-2-4-6-15/h2-6,13-14,16-17,22H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBIJZRGNBGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6061178.png)
![2-{1-[(4-methoxyphenyl)amino]propylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061193.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine](/img/structure/B6061199.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061200.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B6061214.png)
![methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B6061222.png)
![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
![3-[1-(3-chlorobenzoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6061244.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6061247.png)
![3-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6061257.png)
![2-(2-methoxyethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6061260.png)
![1-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6061263.png)
![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)